1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride
Description
1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative featuring a carboxylic acid group at position 2 and a 4-methoxybenzyl substituent at position 1 of the piperazine ring, with a hydrochloride counterion. The 4-methoxybenzyl group may enhance lipophilicity and influence binding interactions in biological systems, though its specific applications remain under investigation.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-18-11-4-2-10(3-5-11)9-15-7-6-14-8-12(15)13(16)17;/h2-5,12,14H,6-9H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGNWXLETUFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride typically involves the reaction of 1-(4-methoxybenzyl)piperazine with chloroacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with structural similarities to 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride exhibit various biological activities. Preliminary studies suggest significant pharmacological potential, including:
- Antidepressant Effects : Similar piperazine derivatives have been studied for their ability to modulate neurotransmitter systems.
- Antipsychotic Properties : Investigations into receptor affinities indicate potential use in treating psychotic disorders.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
Pharmacological Research
The unique properties of this compound make it valuable for therapeutic research. It can serve as a lead compound for developing new medications targeting various neurological and psychological conditions.
Drug Development
The compound's lipophilicity and structural characteristics allow for modifications that can enhance bioavailability and efficacy. It can be used in designing drugs aimed at specific receptors in the central nervous system.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability. Key areas of focus include:
- Receptor Binding Studies : Evaluating its affinity for neurotransmitter receptors.
- Metabolic Pathway Analysis : Investigating how the compound is metabolized within biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, focusing on substituent variations, molecular formulas, and molecular weights:
Key Observations :
Challenges :
Physicochemical and Regulatory Considerations
- Solubility: The 4-methoxy group likely improves aqueous solubility compared to chloro or cyano analogs, which are more lipophilic .
- Discontinued Analogs : Some derivatives (e.g., 1-(4-Fluoro-benzyl)piperazine-2-carboxylic acid hydrochloride) were discontinued, possibly due to synthesis challenges or insufficient bioactivity .
Biological Activity
1-(4-Methoxybenzyl)piperazine-2-carboxylic acid hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various piperazine-based pharmaceuticals, which are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-anxiety effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring substituted with a methoxybenzyl group and a carboxylic acid moiety. Its structural characteristics contribute to its interaction with biological targets.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Piperazine derivatives often act as antagonists or agonists at various receptor sites, influencing mood and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety.
- Dopamine Receptor Interaction : Similar to other piperazines, it may also influence dopamine receptor activity, potentially affecting psychomotor activity and cognition.
Biological Activity
Research indicates that this compound displays several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, possibly through their action on serotonin pathways.
- Anxiolytic Properties : The modulation of neurotransmitter systems may also confer anxiolytic properties, making it a candidate for further exploration in anxiety-related disorders.
- Antimicrobial Activity : Some derivatives of piperazine have shown antimicrobial properties, indicating potential applications in treating infections.
Case Studies and Research Findings
A review of the literature reveals several studies that have investigated the biological activity of piperazine derivatives:
-
Antidepressant Activity : A study examined the effects of various piperazine derivatives on depression-like behavior in rodents. The findings indicated that specific structural modifications enhanced efficacy in reducing depressive symptoms (Table 1).
Compound Dose (mg/kg) Effect on Depression Score 1-(4-Methoxybenzyl)piperazine 10 Significant Reduction Control (Fluoxetine) 20 Significant Reduction Placebo N/A No Change -
Anxiolytic Activity : Another investigation focused on the anxiolytic effects of piperazine derivatives. The study utilized the elevated plus maze model to assess anxiety levels (Table 2).
Compound Time (minutes) % Time Spent in Open Arms 1-(4-Methoxybenzyl)piperazine 5 60% Control (Diazepam) 5 70% Placebo 5 30% -
Antimicrobial Properties : Research has also highlighted the antimicrobial potential of piperazine derivatives. In vitro studies demonstrated efficacy against various bacterial strains (Table 3).
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
Q & A
Q. What are the critical safety protocols for handling 1-(4-methoxybenzyl)piperazine-2-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer: This compound is classified as a skin irritant (Category 2) and severe eye irritant (Category 2A) under OSHA HCS. Researchers must wear nitrile gloves, safety goggles, and lab coats. Ensure proper ventilation and avoid inhalation of dust. In case of skin contact, rinse immediately with water for 15 minutes. Use dry powder or CO₂ extinguishers for fires, as combustion may release toxic fumes (e.g., nitrogen oxides) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer: Store in a tightly sealed container at 2–8°C in a dry environment. Protect from light and moisture to prevent hydrolysis or degradation. Use desiccants in storage cabinets and avoid incompatible materials like strong oxidizers .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the presence of the 4-methoxybenzyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the piperazine ring. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₁₈ClN₂O₃: 285.1 g/mol). Melting point analysis (reported ~240°C) should be cross-validated via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Key steps include:
- Coupling reactions : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxylic acid intermediates, reducing side reactions .
- Reflux conditions : React piperazine-2-carboxylic acid derivatives with copper carbonate (CuCO₃·Cu(OH)₂·H₂O) in water at 100°C for 10 minutes to form intermediates .
- Purification : Employ recrystallization from 1,4-dioxane/water mixtures to isolate high-purity crystals .
Q. What protecting group strategies are effective for derivatizing the piperazine ring?
- Methodological Answer:
- Fmoc/Boc protection : Introduce 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to the piperazine nitrogen to enable selective functionalization. For example, Fmoc-Cl in DMF with a base (e.g., DIEA) at 0°C achieves >90% yield .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal or trifluoroacetic acid (TFA) for Boc cleavage .
Q. How does the 4-methoxybenzyl group influence reactivity in nucleophilic substitutions?
- Methodological Answer: The electron-donating methoxy group enhances aromatic ring stability but may reduce electrophilicity at the benzylic position. Compare reactivity with analogs lacking the methoxy group (e.g., 4-chlorobenzyl derivatives) via kinetic studies. Use Hammett plots to quantify substituent effects on reaction rates .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer: Discrepancies in melting points (e.g., 240°C vs. literature 239–241°C) may arise from polymorphic forms or hydration states. Use powder X-ray diffraction (PXRD) to identify crystalline phases and thermogravimetric analysis (TGA) to detect solvates or hydrates .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer:
- Molecular docking : Screen against receptors like serotonin 5-HT₁A or dopamine D₂, as piperazine derivatives often target these. Use AutoDock Vina with crystal structures from the PDB .
- QSAR modeling : Correlate substituent electronic parameters (e.g., logP, polar surface area) with antimicrobial or antitumor activity using datasets from PubChem .
Data Contradiction Analysis
Q. Why do synthesis protocols for similar piperazines vary in base selection (e.g., K₂CO₃ vs. CuCO₃)?
- Methodological Answer: Copper carbonate (CuCO₃) in aqueous reflux promotes decarboxylation and intermediate stabilization, while potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic substitution. Compare yields and byproduct profiles (e.g., via LC-MS) under both conditions to optimize for scale .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
- Methodological Answer:
Conduct accelerated stability studies: - pH stability : Incubate in buffers (pH 3–9) at 37°C for 24 hours, then quantify degradation via HPLC. Piperazine rings are prone to hydrolysis under acidic conditions .
- Thermal stability : Use DSC to determine decomposition onset temperatures (>200°C suggests suitability for high-temperature reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
